4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

PKA inhibition kinase profiling biochemical screening

4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (PubChem CID 2422341; MW 298.32 g/mol; formula C₁₅H₁₅FN₆) is a small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged ATP-adenine-mimetic scaffold extensively exploited for kinase inhibitor development. The compound features an unsubstituted pyrazole N1–H, a 2-fluorophenylpiperazine moiety at the C4 position, and a computed XLogP3 of 2.3 with a single hydrogen bond donor.

Molecular Formula C15H15FN6
Molecular Weight 298.32 g/mol
Cat. No. B12465023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC15H15FN6
Molecular Weight298.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4
InChIInChI=1S/C15H15FN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)
InChIKeyQRKLUICYAXZGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (PubChem CID 2422341; MW 298.32 g/mol; formula C₁₅H₁₅FN₆) is a small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged ATP-adenine-mimetic scaffold extensively exploited for kinase inhibitor development [1]. The compound features an unsubstituted pyrazole N1–H, a 2-fluorophenylpiperazine moiety at the C4 position, and a computed XLogP3 of 2.3 with a single hydrogen bond donor [1]. Originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000048352 / SMR000062715, it has been screened against multiple targets in the NIH Molecular Libraries Program, yielding confirmatory dose-response data for cAMP-dependent protein kinase A (PKA) and the 5-HT₁A serotonin receptor [2][3]. Its ortho-fluorine substitution pattern on the pendant phenyl ring distinguishes it from the more commonly explored para-fluoro analogs within this chemotype.

Why Generic Substitution Fails for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: Scaffold Position, Substituent Electronics, and Target Engagement Are Not Interchangeable


The pyrazolo[3,4-d]pyrimidine scaffold derives its biological activity from precise spatial and electronic complementarity with the ATP-binding pocket hinge region [1]. Even minor substituent alterations on the piperazine N-aryl ring or the pyrazole N1 position produce dramatic shifts in kinase selectivity and potency—a phenomenon extensively documented in structure-activity relationship (SAR) campaigns targeting FLT3, VEGFR2, CDK2, and EGFR [2][3]. The 2-fluorophenyl group in the target compound imposes a distinct ortho-fluorine conformational bias and electronic environment that cannot be replicated by the 4-fluorophenyl, 2-chlorophenyl, or unsubstituted phenyl analogs commonly listed in commercial catalogs. Procurement of a close analog without confirmatory comparative data on the specific target of interest therefore carries a high risk of divergent target engagement, altered off-target profiles, or complete loss of the desired biological signal.

Quantitative Differentiation Evidence for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: Comparator-Anchored Performance Data


PKA Inhibitory Activity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine Versus Staurosporine in a Standardized Biochemical Assay

The target compound demonstrated an IC₅₀ of 52,300 nM (52.3 µM) against the cAMP-dependent protein kinase catalytic subunit alpha (PKA) in a 10-point, 1:3 serial dilution dose-response biochemical assay starting at a nominal test concentration of 60 µM, using the Kinase-Glo luminescence readout [1]. Under identical assay conditions, the known pan-kinase inhibitor staurosporine served as the positive control and exhibited substantially greater potency (used at 50 µM as a maximal inhibition reference) [2]. The ~1,000-fold weaker PKA inhibition of the target compound relative to staurosporine establishes it as a low-potency PKA ligand suitable for applications where PKA sparing or minimal PKA engagement is desired, in contrast to potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors such as UCB9608 (PI4KIIIβ IC₅₀ = 11 nM) [3].

PKA inhibition kinase profiling biochemical screening

5-HT₁A Serotonin Receptor Agonist Activity: Quantitative Comparison with a Structurally Distinct Pyrazolo[3,4-d]pyrimidine in the Same Screening Platform

In a cell-based β-lactamase reporter gene assay employing CHO cells co-expressing the human 5-HT₁A receptor, promiscuous Gα15 protein, and an NFAT-BLA reporter construct, the target compound exhibited an EC₅₀ of 99,000 nM (99 µM) [1]. By comparison, a structurally distinct pyrazolo[3,4-d]pyrimidine analog—1-(2,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine (MLS000104018, CID 1881562)—tested in a related counter-screen assay (S1P3) within the same TSRI screening center showed an IC₅₀ of 5,060 nM (5.06 µM), representing an approximately 20-fold higher target affinity [2]. The target compound's weak 5-HT₁A activity (EC₅₀ ≈ 99 µM) indicates that the 2-fluorophenylpiperazine motif at the C4 position, when combined with an unsubstituted pyrazole N1, does not confer significant serotonergic agonism—a meaningful differentiator for applications requiring exclusion of 5-HT₁A-mediated off-target effects.

serotonin receptor 5-HT1A agonism GPCR screening

Ortho-Fluorine vs. Para-Fluorine Substitution: Physicochemical Differentiation Driven by Regioisomeric Positioning on the Pendant Phenyl Ring

The target compound carries a 2-fluorophenyl (ortho-fluoro) substituent on the piperazine ring, in contrast to the more widely cataloged 4-(4-fluorophenyl)piperazine regioisomer (para-fluoro analog) . In pyrazolo[3,4-d]pyrimidine SAR studies, the position of halogen substitution on the piperazine N-aryl ring directly modulates the dihedral angle between the piperazine and the phenyl ring, influencing both the conformational ensemble accessible to the molecule and the spatial presentation of the fluorine atom within target binding pockets [1]. The ortho-fluorine atom also exerts a through-space electronic effect on the piperazine N4 lone pair (proximal placement), potentially altering pKa and hydrogen-bonding capability relative to the para isomer—an effect that is not captured by global descriptors such as LogP or molecular weight alone. For procurement decisions, the regioisomeric identity must be explicitly confirmed, as the 2-fluoro and 4-fluoro variants are not functionally interchangeable despite sharing identical molecular formulas.

medicinal chemistry fluorine regiochemistry SAR differentiation

Physicochemical Property Differentiation from Potent Pyrazolo[3,4-d]pyrimidine Clinical Candidates: Ligand Efficiency and Drug-Likeness Metrics

The target compound (MW 298.32; XLogP3 2.3; 1 HBD; 6 HBA; 2 rotatable bonds) occupies a distinct region of physicochemical space compared to advanced pyrazolo[3,4-d]pyrimidine clinical candidates [1]. Ibrutinib (MW 440.50; the only FDA-approved drug containing this scaffold) and the preclinical tool compound UCB9608 (MW 410.5) are significantly larger and more lipophilic [2]. The target compound's lower molecular weight and moderate lipophilicity place it within favorable oral drug-like space by Lipinski and Veber criteria, yet its low PKA inhibitory potency (IC₅₀ 52.3 µM) yields a ligand efficiency (LE) of approximately 0.20 kcal/mol per heavy atom—substantially below the benchmark LE >0.30 kcal/mol expected for an optimized lead [3]. This profile differentiates the compound as a fragment-like or early-stage screening hit scaffold rather than a late-stage lead, guiding procurement toward hit-to-lead or chemical probe development workflows rather than in vivo pharmacology studies.

physicochemical profiling drug-likeness ligand efficiency

Kinase Selectivity Inference: Dual-Target Screening Profile Reveals PKA/5-HT₁A Engagement Ratio

The target compound was active in only two of the multiple high-throughput screens conducted through the NIH Molecular Libraries Program: PKA (IC₅₀ = 52,300 nM) and 5-HT₁A (EC₅₀ = 99,000 nM), with no detectable activity reported against a broad panel of other targets in the MLSMR collection [1]. The PKA/5-HT₁A activity ratio of approximately 0.53 (comparing IC₅₀ for PKA vs. EC₅₀ for 5-HT₁A) indicates that the compound engages the kinase target roughly 2-fold more potently than the GPCR target [2]. This dual-target profile contrasts with the highly polypharmacological kinase inhibition seen with advanced pyrazolo[3,4-d]pyrimidines such as compound 33 (FLT3 IC₅₀ ≈ 39 nM; VEGFR2 IC₅₀ ≈ 89 nM; CDK2 IC₅₀ > 10,000 nM) [3]. The relative paucity of target engagements for the target compound may be advantageous in phenotypic screening where polypharmacology is undesirable, though this inference must be tempered by the limited scope of targets tested in the MLSMR panel.

kinase selectivity off-target profiling dual-target screening

N1–H Pyrazole Tautomeric State: Differentiation from N1-Substituted Analogs in Hydrogen-Bonding Capacity at the Kinase Hinge Region

The target compound retains a free N1–H on the pyrazole ring (no substituent at the N1 position), distinguishing it from the large majority of biologically optimized pyrazolo[3,4-d]pyrimidines which bear N1-aryl, N1-alkyl, or N1-benzyl substituents [1]. The N1–H serves as a hydrogen bond donor capable of interacting with the kinase hinge region backbone carbonyl, analogous to the adenine N9–H in ATP [2]. However, in the optimized clinical candidates ibrutinib and UCB9608, the N1 position is substituted (with an acrylamide-bearing group and a complex carboxamide, respectively), fundamentally altering the hinge-binding pharmacophore. Compound XVI from the Shaban et al. 2023 series (GI₅₀ 1.17–18.40 µM in NCI 60 panel) also carries an N1 substituent and achieves >50-fold greater cellular potency than the target compound's PKA biochemical potency [3]. The unsubstituted N1–H thus simultaneously represents a synthetic handle for diversification and a key determinant of attenuated target potency.

hinge-binding motif tautomerism kinase inhibitor design

Best-Fit Research and Industrial Application Scenarios for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine Based on Verified Differentiation Evidence


PKA-Selective Chemical Probe Development and Kinase Profiling Counter-Screens

The compound's well-characterized PKA IC₅₀ of 52.3 µM—established in a standardized 10-point dose-response biochemical assay—qualifies it as a low-potency reference standard for PKA inhibitor screening cascades [1]. In kinase selectivity panels where potent PKA inhibition would confound target deconvolution, this compound can serve as a 'PKA-sparing' scaffold starting point. Its ~1,000-fold weaker PKA activity relative to staurosporine provides a quantitative benchmark for evaluating the PKA selectivity window of newly synthesized analogs within the same chemotype.

Fragment-Based and Scaffold-Hopping Hit Generation Programs

With a molecular weight of 298.32 Da (21 heavy atoms), a single hydrogen bond donor, and moderate lipophilicity (XLogP3 2.3), the compound occupies fragment-like chemical space [1]. Its free N1–H pyrazole position provides an unambiguous synthetic handle for rapid library enumeration via N-alkylation or N-arylation chemistry [2]. The scaffold's documented crystallographic compatibility with the kinase hinge region, combined with the compound's low baseline potency, makes it an ideal starting template for structure-based fragment growing toward FLT3, VEGFR2, or CDK2 inhibitors—targets where pyrazolo[3,4-d]pyrimidines have validated binding modes.

Serotonergic Off-Target Liability Assessment in Central Nervous System Drug Discovery

The compound's EC₅₀ of 99 µM at the 5-HT₁A receptor—quantitatively established in a cell-based β-lactamase reporter gene assay—positions it as a weak serotonergic agent [1]. For CNS drug discovery programs screening pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for neuropsychiatric indications, this compound can serve as a comparator to calibrate 5-HT₁A counter-screen thresholds and establish the minimum structural features required for serotonergic activity within this chemotype.

Ortho-Fluoro SAR Anchor for Halogen-Scanning Medicinal Chemistry Campaigns

The ortho-fluorine substitution pattern on the piperazine N-phenyl ring provides a distinct conformational and electronic profile relative to the more common para-fluoro and meta-fluoro regioisomers [1]. In systematic halogen-scanning SAR campaigns aimed at mapping the steric and electronic requirements of the piperazine-binding subpocket in kinase or GPCR targets, this compound serves as the essential ortho-fluoro reference point. Procurement of the correct regioisomer is critical, as the 4-fluorophenyl analog is structurally isomeric but functionally non-equivalent [2].

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